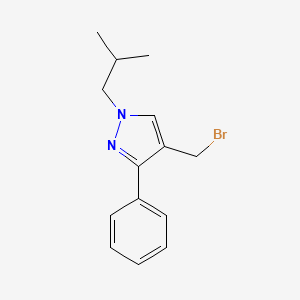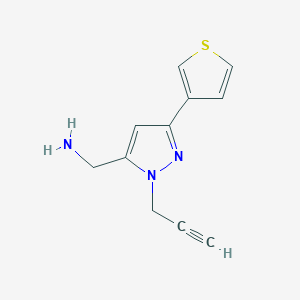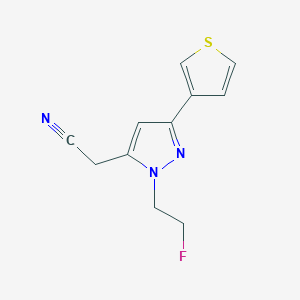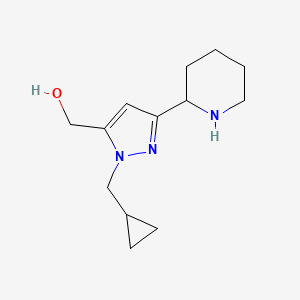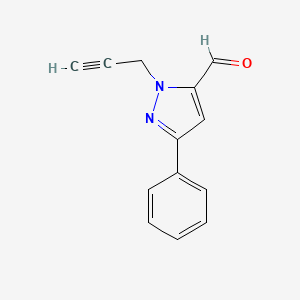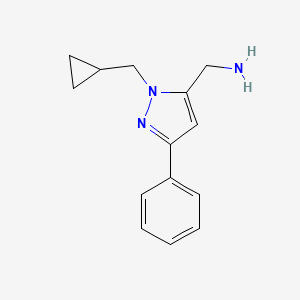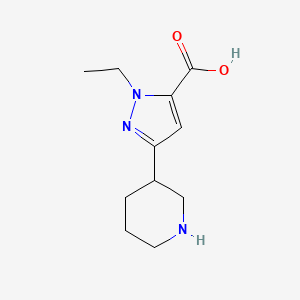![molecular formula C11H13N5O B1479701 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098046-91-2](/img/structure/B1479701.png)
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Vue d'ensemble
Description
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole, also known as 2-azidoethyl-2-propynyl-tetrahydropyran-4,6-dione, is a novel synthetic compound with a wide range of applications in the field of medicinal chemistry. It is a heterocyclic compound with a five-membered ring structure composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. The compound was first synthesized in 2002 by a group of researchers at the University of Tokyo. Since then, it has been used in a variety of scientific research applications, including drug discovery and development, protein engineering, and drug delivery.
Applications De Recherche Scientifique
Diversity-Oriented Synthesis for Biological Screening : A study by Zaware et al. (2011) demonstrates the use of tetrahydropyrans, similar to the compound , in diversity-oriented synthesis. These compounds were used to create a library of non-natural compounds for screening against a variety of biological targets, highlighting their potential in drug discovery and development (Zaware et al., 2011).
Antimicrobial Activity : Research by Zaki, Sayed, and Elroby (2016) explored the antimicrobial properties of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines. These compounds, which share structural features with the compound , showed significant inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki et al., 2016).
Synthetic Approach in Organic Chemistry : A study by Ahmed and Mezei (2015) reported on a synthetic approach that utilizes pyrazoles, closely related to the compound of interest, for large-scale, one-pot derivatization. This highlights the compound's importance in facilitating efficient synthetic processes in organic chemistry (Ahmed & Mezei, 2015).
Use in Synthesis of Antibacterial Agents : Rani et al. (2015) synthesized novel compounds with antibacterial properties, including pyrazoline derivatives, by using processes that can potentially involve the compound . These compounds exhibited promising antibacterial activities, emphasizing the role of such chemicals in developing new antibacterial agents (Rani et al., 2015).
Generation of Structurally Diverse Compounds : Roman (2013) used a ketonic Mannich base to generate a variety of compounds, including pyrazolines and pyridines. The study illustrates the use of complex chemical reactions where compounds like the one can serve as intermediates or reactants (Roman, 2013).
Propriétés
IUPAC Name |
3-(2-azidoethyl)-2-prop-2-ynyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-6-16-11(3-5-13-15-12)9-8-17-7-4-10(9)14-16/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRHZVUXUTDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2COCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



